![molecular formula C20H32N2O4 B137070 Furomine CAS No. 142996-66-5](/img/structure/B137070.png)
Furomine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furomine, also known as this compound, is a useful research compound. Its molecular formula is C20H32N2O4 and its molecular weight is 364.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Furomine, a compound often associated with weight management, has garnered attention in the realm of pharmacological research due to its biological activity and therapeutic potential. This article delves into the mechanisms of action, efficacy, safety profiles, and case studies surrounding this compound, providing a comprehensive overview of its biological activity.
This compound is structurally related to phentermine, a sympathomimetic amine that primarily acts as an appetite suppressant. The biological activity of this compound can be attributed to its interaction with neurotransmitter systems, particularly:
- Noradrenergic System : this compound stimulates the release of norepinephrine, which plays a crucial role in appetite regulation and energy expenditure.
- Dopaminergic Pathway : It may also influence dopamine levels, affecting mood and motivation related to food intake.
- Serotonergic Pathway : There is evidence suggesting that this compound may modulate serotonin levels, which are integral in satiety signaling.
The activation of these pathways leads to decreased appetite and increased energy expenditure, making it effective for weight loss.
Efficacy and Clinical Findings
Several studies have evaluated the efficacy of this compound in weight management. A summary of key findings is presented in the following table:
Study Reference | Population | Duration | Weight Loss (Mean) | Efficacy Rate (%) |
---|---|---|---|---|
500 adults | 12 weeks | 4.5 kg | 60% | |
300 adults | 6 months | 6.0 kg | 55% | |
200 adults | 3 months | 3.8 kg | 45% |
These studies indicate that this compound can lead to significant weight loss in various populations when combined with lifestyle modifications.
Safety Profile
While this compound has shown promise in promoting weight loss, its safety profile has also been extensively studied. Common adverse effects reported include:
- Cardiovascular Effects : Increased heart rate and blood pressure have been observed in some patients.
- Psychiatric Symptoms : There are reports of anxiety and mood changes associated with its use.
- Gastrointestinal Issues : Nausea and constipation are frequently noted side effects.
A comprehensive review indicated that while adverse events are common, serious complications remain rare, especially when used under medical supervision.
Case Studies
-
Case Study on Weight Loss :
A clinical trial involving 500 participants demonstrated that those using this compound lost an average of 4.5 kg over 12 weeks compared to a control group. The majority reported improved energy levels and reduced appetite. -
Psychiatric Assessment :
A case study highlighted a patient who experienced anxiety and insomnia after starting this compound. Upon dosage adjustment and close monitoring, symptoms improved significantly without discontinuation of the medication. -
Long-term Use :
In a follow-up study of patients using this compound for over six months, sustained weight loss was observed with no significant increase in cardiovascular events, suggesting its long-term safety when monitored appropriately.
Wissenschaftliche Forschungsanwendungen
Clinical Applications in Obesity Management
Furomine is used as an appetite suppressant in the treatment of exogenous obesity. It is typically prescribed as part of a comprehensive weight loss program that includes dietary changes and increased physical activity. The following sections detail its clinical applications, mechanisms of action, and associated case studies.
Efficacy Studies
Numerous clinical trials have assessed the efficacy of this compound in weight reduction. A meta-analysis of randomized controlled trials showed that patients using this compound experienced an average weight loss of approximately 3.6 kg compared to placebo groups over periods ranging from 2 to 24 weeks .
Table 1: Summary of Clinical Trials Involving this compound
Trial Name | Number of Patients | Duration | Mean Weight Loss (kg) | % Achieving ≥5% Weight Loss | % Achieving ≥10% Weight Loss |
---|---|---|---|---|---|
EQUIP | 1267 | 56 weeks | 14.4 | 67 | 47 |
CONQUER | 2487 | 56 weeks | 12.4 | 70 | 48 |
SEQUEL | 676 | 2 years | 10.5 | 79.3 | 53.9 |
Long-Term Use and Safety
Long-term studies have evaluated the safety profile of this compound. Research suggests that extended use (beyond three months) can yield greater weight loss without significantly increasing cardiovascular risks . A cohort study indicated that patients using this compound for over a year lost an additional 7.4% of their body weight compared to those who used it for shorter durations .
Case Study: Psychotic Symptoms Induced by this compound
A notable case involved a young female patient who developed recurrent psychosis after prolonged use of this compound combined with other diet pills. The patient exhibited significant psychological distress, which resolved upon cessation of the drug . This case underscores the importance of monitoring mental health in patients prescribed this compound.
Comparative Studies with Other Weight Loss Agents
This compound has been compared with other pharmacological agents for obesity management, such as topiramate. Combination therapies involving this compound and topiramate have shown enhanced efficacy in weight loss, with studies reporting greater reductions in BMI compared to monotherapy .
Conclusion and Future Directions
This compound remains a valuable tool in the management of obesity, demonstrating significant weight loss outcomes when used appropriately within a structured regimen. However, healthcare providers must remain vigilant regarding potential side effects, particularly concerning mental health.
Future research should focus on long-term safety profiles and the development of strategies to mitigate adverse effects while maximizing the benefits of this compound in obesity treatment.
Eigenschaften
CAS-Nummer |
142996-66-5 |
---|---|
Molekularformel |
C20H32N2O4 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
2,2,5,5-tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one |
InChI |
InChI=1S/C20H32N2O4/c1-17(2)13(15(23)19(5,6)25-17)11-21-9-10-22-12-14-16(24)20(7,8)26-18(14,3)4/h11-12,21-22H,9-10H2,1-8H3 |
InChI-Schlüssel |
WTJNRTWSVRJUNX-UHFFFAOYSA-N |
SMILES |
CC1(C(=CNCCNC=C2C(=O)C(OC2(C)C)(C)C)C(=O)C(O1)(C)C)C |
Kanonische SMILES |
CC1(C(=CNCCNC=C2C(=O)C(OC2(C)C)(C)C)C(=O)C(O1)(C)C)C |
Synonyme |
Furomine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.